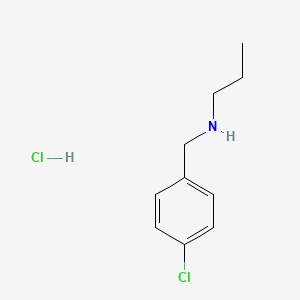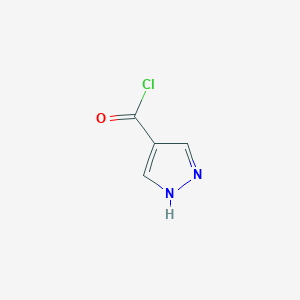![molecular formula C50H38N2 B3075560 2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene CAS No. 1032556-63-0](/img/structure/B3075560.png)
2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene
Vue d'ensemble
Description
2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene is an organic compound known for its unique photophysical properties. It belongs to the class of distyrylnaphthalene derivatives, which are characterized by their extended π-conjugated systems.
Mécanisme D'action
Target of Action
Similar compounds have been used in the development of organic light-emitting diodes (oleds), suggesting that their targets could be related to light emission processes .
Mode of Action
This compound exhibits aggregation-induced emission properties due to its highly twisted conformation . It has been observed that the different emissions of the polymorphs mainly depend on their molecular conformations due to the weak intermolecular interactions .
Pharmacokinetics
Similar compounds have been used in the development of oleds, which suggests that they may have properties suitable for distribution and stability in these devices .
Result of Action
The compound’s action results in different emissions of the polymorphs, which mainly depend on their molecular conformations due to the weak intermolecular interactions . More importantly, these crystalline polymorphs show different mechanochromic phenomena under varying pressure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, these crystalline polymorphs show different mechanochromic phenomena under varying pressure . Additionally, the compound also displays thermochromic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene typically involves a multi-step process. One common method is the Heck reaction, which couples aryl halides with alkenes in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various reduced derivatives of the original compound .
Applications De Recherche Scientifique
2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in cellular imaging to visualize membrane structures and intracellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4′-Bis[4-(diphenylamino)styryl]biphenyl: Another distyrylnaphthalene derivative with similar photophysical properties.
4,6-Bis[(E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl]-2-phenylpyrimidine: A compound with strong fluorescence and applications in OLEDs.
Uniqueness
2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which enhances its photophysical properties and makes it particularly suitable for applications in optoelectronics and biological imaging .
Propriétés
IUPAC Name |
N,N-diphenyl-4-[(E)-2-[6-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]naphthalen-2-yl]ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H38N2/c1-5-13-45(14-6-1)51(46-15-7-2-8-16-46)49-33-27-39(28-34-49)21-23-41-25-31-44-38-42(26-32-43(44)37-41)24-22-40-29-35-50(36-30-40)52(47-17-9-3-10-18-47)48-19-11-4-12-20-48/h1-38H/b23-21+,24-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKQPQQULQMWBV-MBALSZOMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC5=C(C=C4)C=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC4=C(C=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C=C3)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H38N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2S)-2-{4-[({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)methyl]benzenesulfonamido}-4-methylpentanoate](/img/structure/B3075481.png)





![Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate](/img/structure/B3075547.png)






